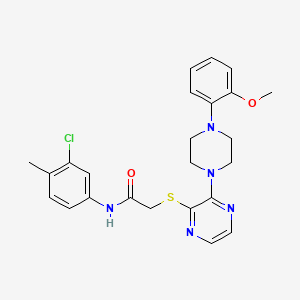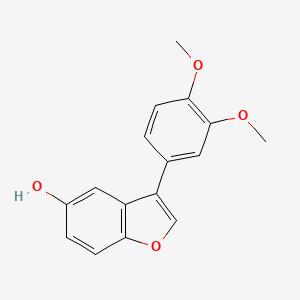
3-(3,4-Dimethoxyphenyl)-1-benzofuran-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound likely belongs to the class of organic compounds known as phenylpropanoic acids. These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
While specific synthesis methods for “3-(3,4-Dimethoxyphenyl)-1-benzofuran-5-OL” are not available, similar compounds have been synthesized through various methods. For instance, one-pot synthesis of 3,4-dihydropyrimidine-2 (1 H )-thiones has been achieved using mesoporous Fe 3+ -exchanged Indian clay (Fe 3+ -ExIC) and its supported forms through a wet impregnation technique .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, FTIR, and NMR . These techniques can provide information about the bond lengths, bond angles, and the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes such as radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .Physical and Chemical Properties Analysis
Physical and chemical properties of similar compounds include melting points, boiling points, and solubility in various solvents. For instance, (3,4-Dimethoxyphenyl)acetic acid has a melting point range of 96 - 99 °C .Scientific Research Applications
Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis
The study by Yokoyama (2015) explored the acidolysis mechanism of β-O-4-type lignin model compounds, highlighting the significant role of the γ-hydroxymethyl group in this process. It was discovered that the acidolysis mechanism of a C6-C2-type model compound is notably different from that of a C6-C3 analogue. This research provides insights into the lignin degradation process, which is crucial for understanding lignin's structural transformation and its potential application in producing renewable chemicals and fuels Yokoyama, 2015.
Bioactivity and Synthesis of Benzofuran Derivatives
Miao et al. (2019) reviewed the natural sources, bioactivity, drug prospects, and synthesis of benzofuran compounds, underscoring their potent anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds are emerging as potential natural drug lead compounds due to their strong biological activities and the development of novel methods for constructing benzofuran rings Miao et al., 2019.
Benzofuran as an Antimicrobial Scaffold
Hiremathad et al. (2015) discussed benzofuran and its derivatives as promising structures for the development of new antimicrobial agents. These compounds have shown efficacy against various clinically approved targets and are considered a privileged structure in drug discovery, particularly for finding efficient antimicrobial candidates Hiremathad et al., 2015.
Pharmacological and Synthetic Applications
Dawood (2019) reviewed the recent developments in the biological activities of benzofuran compounds, covering their antimicrobial, anti-inflammatory, antitumor, antidiabetic, and anti-Alzheimer properties. This review highlights benzofuran's role as pronounced inhibitors against numerous diseases, showcasing the therapeutic potential of benzofuran derivatives in pharmaceuticals Dawood, 2019.
Mechanism of Action
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound, as well as instructions for safe handling and use. For example, (3,4-Dimethoxyphenyl)acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-18-15-5-3-10(7-16(15)19-2)13-9-20-14-6-4-11(17)8-12(13)14/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPQNPPFWNQBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C2C=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
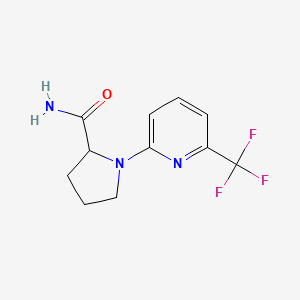


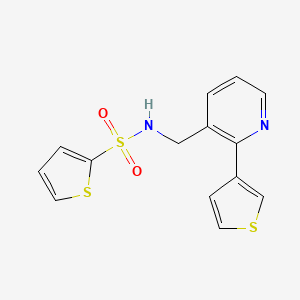
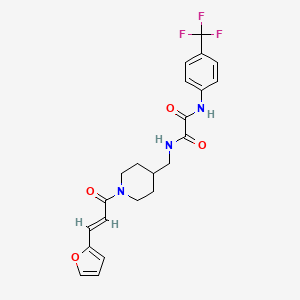
![5-((2,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827044.png)

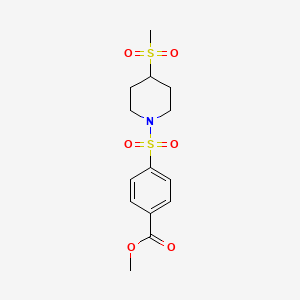
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827047.png)

![1-(1-phenylethyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2827050.png)
![methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2827051.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2827055.png)
